molecular formula C16H16O2S B2632175 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one CAS No. 2108716-67-0

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one

Cat. No.: B2632175
CAS No.: 2108716-67-0
M. Wt: 272.36
InChI Key: LIXWAEIXMMPSJF-UHFFFAOYSA-N
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Description

1-({[4-(Benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one is a chemical compound of interest in organic and medicinal chemistry research. It features a benzyloxyphenyl moiety linked to an ethanone group via a sulfanyl-methyl bridge. This structure suggests its potential utility as a versatile synthetic intermediate or building block for the development of more complex molecules. The incorporation of a sulfanyl group can be a critical structural feature in drug design, as this functionality is present in several pharmacologically active compounds and known EGFR inhibitors . The benzyloxy phenyl group is a significant structural element found in certain tyrosine kinase inhibitors, such as lapatinib, indicating that derivatives containing this fragment are relevant in the exploration of new anticancer agents . In research settings, this compound could serve as a precursor in the synthesis of various heterocyclic systems, such as oxadiazoles and pyrazolines, which are prominent scaffolds in the search for new therapeutic agents with potential antiproliferative activity . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant scientific literature for specific synthetic protocols and application data.

Properties

IUPAC Name

S-[(4-phenylmethoxyphenyl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-13(17)19-12-15-7-9-16(10-8-15)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWAEIXMMPSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzyl chloride.

    Reaction with Thiol: The 4-(benzyloxy)benzyl chloride is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to form the corresponding sulfanyl derivative.

    Oxidation: The sulfanyl derivative is oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.

Chemical Reactions Analysis

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one exhibit significant antimicrobial properties. A study demonstrated that certain analogues showed promising activity against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy . The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation.

Enzyme Inhibition

Another promising application is in the inhibition of specific enzymes related to metabolic disorders. For instance, compounds derived from this compound have been evaluated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in type 2 diabetes and obesity .

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex organic molecules. For example, it can participate in nucleophilic substitution reactions and cross-coupling reactions to form new carbon-carbon bonds .

Synthesis of Thioether Derivatives

The presence of the sulfanyl group allows for the synthesis of thioether derivatives, which have applications in pharmaceuticals and agrochemicals. These derivatives can exhibit enhanced biological activity compared to their non-sulfur-containing counterparts.

Polymer Chemistry

In materials science, this compound can be utilized in the development of polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterials

Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles makes it a candidate for applications in catalysis and sensor technology.

Case Study 1: Antimicrobial Efficacy

A research team synthesized several derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis Induction

In another study focusing on cancer treatment, researchers treated human breast cancer cell lines with varying concentrations of this compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, highlighting its potential role as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

  • Sulfur linkage type (sulfanyl vs. sulfonyl).
  • Substituents on the phenyl ring (e.g., benzyloxy, halogen, morpholine).
  • Additional functional groups (e.g., piperazine, azo linkages).
Table 1: Structural Comparison of Selected Compounds
Compound Name Sulfur Group Key Substituents Molecular Formula Molecular Weight Reference
1-({[4-(Benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one (Target) Sulfanyl 4-Benzyloxy-phenyl C16H16O2S 272.36 -
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one Sulfanyl 2,2-Difluoroethyl C10H10F2OS 216.25
1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one Sulfonyl Cyclohexyl, phenylsulfonyl C14H18O3S 266.35
1-[4-(Morpholinosulfonyl)phenyl]ethan-1-one Sulfonyl Morpholine-sulfonyl C12H15NO4S 269.31
(E)-1-[4-({4-[(4-Methoxybenzylidene)amino]phenyl}sulfanyl)phenyl]ethan-1-one Sulfanyl 4-Methoxybenzylideneamino C22H19NO2S 361.44
1-(4-{[2-(3-Methoxyphenyl)-6-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one Sulfanyl* Imidazo-pyridinyl, piperazine C26H27N3O2 413.51

*Sulfanyl linkage inferred from substituent chemistry.

Physicochemical Properties

  • Physical State : The target compound is likely a solid (analogous to sulfanyl derivatives in ), whereas 1-{4-[(2,2-difluoroethyl)sulfanyl]phenyl}ethan-1-one is a liquid .
  • Melting Points : Sulfonyl derivatives (e.g., 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one) often exhibit higher melting points due to increased polarity (e.g., 33% yield as a colorless oil in ).
  • Solubility : Sulfanyl groups generally enhance lipophilicity compared to sulfonyl groups, which may improve membrane permeability in drug design contexts .
Table 2: Physicochemical Data
Compound Name Physical State Melting Point (°C) Solubility Trends Reference
This compound Solid* - Moderate in organic solvents -
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one Liquid - Soluble in DMF, EtOAc
(E)-1-[4-({4-[(4-Methoxybenzylidene)amino]phenyl}sulfanyl)phenyl]ethan-1-one Solid - Crystallizes in triclinic system
1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one Oil - Purified via flash chromatography

*Predicted based on structural analogs.

Biological Activity

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one, also known as a benzyloxy-substituted ethanone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O2S. The compound features a benzyloxy group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing benzyloxy moieties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the bulky benzyloxy group has been associated with enhanced inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the development of certain cancers such as breast and lung cancer .

CompoundActivityIC50 (µM)Reference
This compoundAntiproliferativeTBD
Lapatinib (control)EGFR/HER2 inhibitor0.05

Antimicrobial Activity

The antimicrobial properties of similar sulfanyl compounds have been documented, with some exhibiting significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions at the para-position can significantly influence antibacterial efficacy . Compounds with electron-donating groups tend to show enhanced activity.

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureusTBD
Control (Ciprofloxacin)Staphylococcus aureus2

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. The benzyloxy group facilitates interactions with target proteins, potentially leading to inhibition of key enzymes involved in tumor growth and bacterial resistance mechanisms.

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the antiproliferative effects of various derivatives against colon cancer cell lines, it was found that compounds with a benzyloxy substituent showed enhanced potency compared to their unsubstituted counterparts. The mechanism was linked to inhibition of EGFR signaling pathways .

Case Study 2: Antimicrobial Testing
A series of sulfanyl derivatives were tested for antimicrobial activity against multiple pathogens. The results indicated that compounds similar to this compound exhibited significant activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography due to byproducts from competing oxidation/reduction reactions .
  • Yields can vary (40–75%) depending on solvent polarity and temperature control .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

Methodological Answer:
Computational studies provide insights into:

  • Electrophilic Reactivity : Density Functional Theory (DFT) calculations reveal electron-deficient regions at the ketone carbonyl, making it susceptible to nucleophilic attacks (e.g., Grignard reagents) .
  • Sulfanyl Group Stability : Molecular dynamics simulations predict susceptibility to oxidation, forming sulfoxides or sulfones under aerobic conditions .
  • Substituent Effects : QSPR models quantify the electron-donating effect of the benzyloxy group, which stabilizes the aromatic ring and modulates reaction rates in electrophilic substitution .

Q. Example Workflow :

Optimize geometry using Gaussian09 with B3LYP/6-311+G(d,p).

Calculate Fukui indices to identify reactive sites .

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.45 (s, 3H, CH₃CO), δ 4.55 (s, 2H, SCH₂), and δ 7.3–7.5 (m, aromatic protons) confirm the structure .
    • ¹³C NMR : Carbonyl signal at ~205 ppm and benzyloxy carbons at 70–75 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and S–C absorption at 650–750 cm⁻¹ .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.81 Å) and confirms stereochemistry .

Validation : Compare experimental data with simulated spectra from tools like ACD/Labs or ChemDraw .

Advanced: What are the challenges in analyzing reaction mechanisms involving the sulfanyl group?

Methodological Answer:
Challenges include:

  • Transient Intermediate Detection : Sulfur-centered radicals formed during oxidation require time-resolved EPR or stopped-flow UV-Vis spectroscopy .
  • Competing Pathways : Sulfanyl groups can undergo both nucleophilic substitution (SN²) and elimination (E2) under basic conditions. Kinetic isotope effects (KIEs) and Hammett plots differentiate pathways .
  • Byproduct Identification : LC-MS/MS is critical for detecting sulfoxides (m/z +16) or disulfides (dimerization) .

Case Study :
In oxidation studies, monitor sulfoxide/sulfone ratios using HPLC with a C18 column and MeOH:H₂O (70:30) mobile phase .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) based on structural analogs .
  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., H₂O₂) to prevent exothermic sulfone formation .
  • Storage : Under nitrogen at 2–8°C in amber glass to prevent photodegradation .

Q. Emergency Protocols :

  • Skin contact: Wash with 10% NaHCO₃ solution .
  • Spills: Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How does the benzyloxy group influence the compound’s electronic structure?

Methodological Answer:
The benzyloxy group acts as an electron-donating substituent:

  • Resonance Effects : Enhances electron density on the aromatic ring, stabilizing carbocation intermediates in Friedel-Crafts reactions .
  • Steric Effects : The bulky benzyl group hinders para-substitution, directing electrophiles to meta positions (confirmed by NOESY NMR) .
  • Redox Behavior : Lowers oxidation potential of the sulfanyl group by 0.3 V compared to non-substituted analogs (cyclic voltammetry data) .

Experimental Validation :
Compare Hammett σ⁺ values for benzyloxy (-0.34) vs. methoxy (-0.27) to quantify electronic effects .

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